1-[2-(3,4-dimethylphenyl)-2-oxoethyl]-1H-indazole-5,6-dicarbonitrile
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Overview
Description
1-[2-(3,4-dimethylphenyl)-2-oxoethyl]-1H-indazole-5,6-dicarbonitrile is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an indazole core, which is a bicyclic structure containing nitrogen atoms, and is substituted with a 3,4-dimethylphenyl group and two nitrile groups. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-dimethylphenyl)-2-oxoethyl]-1H-indazole-5,6-dicarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with an appropriate indazole derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactions and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-dimethylphenyl)-2-oxoethyl]-1H-indazole-5,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The aromatic ring and nitrile groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium catalysts.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
1-[2-(3,4-dimethylphenyl)-2-oxoethyl]-1H-indazole-5,6-dicarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-dimethylphenyl)-2-oxoethyl]-1H-indazole-5,6-dicarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dimethylphenyl)-4-(2-ethoxybenzyl)piperazine: Known for its psychoactive properties and potential therapeutic applications.
N-(2,4-dimethylphenyl)-N’-methylformamidine: Used as an insecticide and acaricide.
Uniqueness
1-[2-(3,4-dimethylphenyl)-2-oxoethyl]-1H-indazole-5,6-dicarbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its indazole core and nitrile substituents make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C19H14N4O |
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Molecular Weight |
314.3 g/mol |
IUPAC Name |
1-[2-(3,4-dimethylphenyl)-2-oxoethyl]indazole-5,6-dicarbonitrile |
InChI |
InChI=1S/C19H14N4O/c1-12-3-4-14(5-13(12)2)19(24)11-23-18-7-16(9-21)15(8-20)6-17(18)10-22-23/h3-7,10H,11H2,1-2H3 |
InChI Key |
FHYTWKGAVFTDRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CN2C3=CC(=C(C=C3C=N2)C#N)C#N)C |
Origin of Product |
United States |
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